molecular formula C10H13NO3 B13039343 (3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid

(3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid

Cat. No.: B13039343
M. Wt: 195.21 g/mol
InChI Key: UAPHQFVXGGGEPE-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methylbenzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 4-hydroxy-3-methylbenzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl group yields 4-hydroxy-3-methylbenzaldehyde or 4-hydroxy-3-methylbenzoic acid.

    Reduction: Reduction of the amino group yields 3-(4-hydroxy-3-methylphenyl)propylamine.

    Substitution: Substitution of the hydroxyl group yields various derivatives depending on the substituent used.

Scientific Research Applications

(3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It is studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a neurotransmitter analog and its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: This compound is similar in structure but has a methoxy group instead of a methyl group.

    4-Hydroxy-3-methylphenylalanine: This compound has a similar phenyl ring structure but differs in the position of the amino group.

Uniqueness

(3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3R)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1

InChI Key

UAPHQFVXGGGEPE-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](CC(=O)O)N)O

Canonical SMILES

CC1=C(C=CC(=C1)C(CC(=O)O)N)O

Origin of Product

United States

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